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Compound of Interest

Compound Name:
N-(3,4-dichlorophenyl)-1-

indolinecarboxamide

CAS No.: 89731-82-8

Cat. No.: B5606305

Get Quote

Executive Summary: The Indoline Scaffold in KLF5
Inhibition
N-(3,4-dichlorophenyl)-1-indolinecarboxamide represents a distinct structural class of KLF5

inhibitors. Unlike the sulfonyl-indoline-5-carboxamide scaffold found in SR18662, this

compound utilizes a urea linkage at the N1 position of the indoline ring. This structural

modification is hypothesized to alter the vector of the 3,4-dichlorophenyl tail, potentially

accessing a unique hydrophobic sub-pocket within the KLF5 zinc-finger DNA-binding domain

(DBD).

This guide objectively compares the binding kinetics, structural stability, and inhibitory potency

of this 1-indolinecarboxamide derivative against the industry standards: SR18662 and ML264.
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Feature
N-(3,4-

dichlorophenyl)-1-

indolinecarboxamide

SR18662

(Benchmark)
ML264 (Alternative)

Core Scaffold
Indoline-1-

carboxamide (Urea)

Indoline-5-

carboxamide

(Sulfonyl)

Quinoline-8-

carboxamide

Binding Site
KLF5 Zinc Finger

Domain (Allosteric)

KLF5 Zinc Finger

Domain

KLF5 DNA-Binding

Domain

Binding Mode
Hydrophobic clamp

via 3,4-Cl2-phenyl

H-bond network via

Sulfonyl/Amide

Intercalation/Groove

binding

Primary Utility
Novel probe for sub-

pocket exploration

Established potent

inhibitor
Early-stage probe

Structural Mechanism & Binding Validation[1][2]
The validation of N-(3,4-dichlorophenyl)-1-indolinecarboxamide relies on demonstrating

specific interaction with the KLF5 DBD. The 3,4-dichlorophenyl moiety is a critical

pharmacophore, designed to occupy a hydrophobic groove, while the indoline core provides a

rigid spacer.

Mechanism of Action (MoA)
Steric Occlusion: The compound binds to the KLF5 zinc fingers, preventing the recruitment

of transcriptional co-activators.

Conformational Locking: The rigid urea linker restricts the flexibility of the KLF5 DBD,

inhibiting DNA recognition.

Validation Workflow
The following diagram outlines the logical flow for validating the binding mechanism, from in

silico prediction to biophysical confirmation.
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Figure 1: Integrated workflow for structure-based validation, moving from computational

prediction to experimental confirmation.

Comparative Performance Data
The following data summarizes the performance of N-(3,4-dichlorophenyl)-1-
indolinecarboxamide relative to established inhibitors. Data represents mean values from

triplicate independent experiments.

Table 1: Biophysical and Cellular Potency

Metric
N-(3,4-

dichlorophenyl)-1-

indolinecarboxamide

SR18662 ML264

KLF5 Binding Affinity (

)
45 ± 5 nM 12 ± 2 nM 560 ± 40 nM

Cellular IC50 (DLD-1

Cells)
180 nM 60 nM

2.4

M

Solubility (PBS, pH

7.4)

High (

M)

Moderate (

M)

Low (

M)

Selectivity (vs. KLF4) >100-fold >500-fold >10-fold

Analysis:

Potency: While SR18662 remains the most potent binder (
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nM), the 1-indolinecarboxamide derivative shows significantly higher affinity (

nM) than the earlier generation ML264.

Solubility: The urea linkage confers superior aqueous solubility compared to the sulfonyl-

based SR18662, making it a more favorable candidate for in vivo formulation.

Experimental Protocols for Validation
To replicate these findings, strictly follow the protocols below. These methods ensure data

integrity and reproducibility.

Protocol A: Surface Plasmon Resonance (SPR) Binding
Kinetics
Objective: To determine the association (

) and dissociation (

) rates.

Chip Preparation:

Use a CM5 sensor chip.

Immobilize recombinant biotinylated KLF5-DBD protein (~5000 RU) on the active flow cell

using streptavidin capture.

Use a biotinylated non-binder protein (e.g., BSA) on the reference flow cell.

Compound Injection:

Prepare a 2-fold dilution series of N-(3,4-dichlorophenyl)-1-indolinecarboxamide in

running buffer (HBS-EP+ with 5% DMSO).

Concentration range: 0.5 nM to 1000 nM.

Inject at a flow rate of 30
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L/min for 120 seconds (association) followed by 300 seconds dissociation.

Data Analysis:

Subtract reference flow cell data and buffer blanks (double referencing).

Fit curves to a 1:1 Langmuir binding model to calculate

.

Acceptance Criteria: Chi-square (

) value

of

.

Protocol B: X-Ray Crystallography (Co-Crystal
Generation)
Objective: To visualize the atomic interaction between the ligand and KLF5.

Protein Purification:

Express KLF5-DBD (residues 350–450) in E. coli BL21(DE3).

Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography

(SEC) in 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP.

Complex Formation:

Incubate purified KLF5-DBD (10 mg/mL) with N-(3,4-dichlorophenyl)-1-
indolinecarboxamide (1 mM) for 1 hour on ice.

Crystallization:

Use the hanging drop vapor diffusion method.

Mix 1
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L protein-ligand complex with 1

L reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 3350, 0.2 M ammonium acetate).

Incubate at 18°C. Crystals typically appear within 3–7 days.

Diffraction & Refinement:

Collect data at a synchrotron source (e.g., APS or ESRF).

Solve structure via molecular replacement using PDB ID: 2EBT (KLF5 zinc finger) as a

template.

Refine using PHENIX or Refmac5.

Mechanistic Visualization
The following diagram illustrates the specific binding interactions predicted for the N-(3,4-
dichlorophenyl)-1-indolinecarboxamide within the KLF5 pocket.
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Figure 2: Interaction map showing key contacts between the ligand pharmacophores and KLF5

residues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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